4-[2-(Oxiran-2-yl)ethyl]morpholine
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Overview
Description
4-[2-(Oxiran-2-yl)ethyl]morpholine is a chemical compound that features a morpholine ring substituted with an oxirane (epoxide) group. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Oxiran-2-yl)ethyl]morpholine typically involves the reaction of morpholine with an epoxide-containing compound. One common method is the reaction of morpholine with epichlorohydrin under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the morpholine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Oxiran-2-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-[2-(Oxiran-2-yl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[2-(Oxiran-2-yl)ethyl]morpholine involves the reactivity of the epoxide group. The epoxide can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The morpholine ring provides stability and can interact with different molecular targets, influencing the compound’s overall reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but with a different substitution pattern on the morpholine ring.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an imidazolium core with epoxide groups, used in ionic liquid applications.
Uniqueness
4-[2-(Oxiran-2-yl)ethyl]morpholine is unique due to its combination of an epoxide group and a morpholine ring, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-[2-(oxiran-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H15NO2/c1(8-7-11-8)2-9-3-5-10-6-4-9/h8H,1-7H2 |
InChI Key |
KAHVFHBOWHLSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2CO2 |
Origin of Product |
United States |
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